Picomolar-Level 15-PGDH Inhibition
CAY10638 demonstrates a 15-PGDH inhibitory IC50 of 0.031 nM, which is approximately 800-fold more potent than compound 2 (IC50 25 nM), 250-fold more potent than compound 3 (IC50 8 nM), and 600-fold more potent than compound 4 (IC50 19 nM) in the same study [1][2]. This extreme potency is attributed to the specific 2-(thiophen-2-yl)ethoxy substitution on the benzylidene ring [1].
| Evidence Dimension | 15-PGDH enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.031 nM |
| Comparator Or Baseline | Compound 2: IC50 = 25 nM; Compound 3: IC50 = 8 nM; Compound 4: IC50 = 19 nM |
| Quantified Difference | CAY10638 is 806-fold more potent than Compound 2; 258-fold more potent than Compound 3; 613-fold more potent than Compound 4 |
| Conditions | In vitro enzyme inhibition assay using recombinant human 15-PGDH |
Why This Matters
For procurement, this picomolar potency translates to significantly lower compound usage per experiment, reduced solvent exposure, and enhanced assay sensitivity compared to other TZD-based 15-PGDH inhibitors.
- [1] Wu Y, Cho H. Synthesis and SAR of Thiazolidinedione Derivatives as 15-PGDH Inhibitor. eArticle. 2013. View Source
- [2] Wu Y, Karna S, Choi CH, Tong M, Tai HH, Na DH, Jang CH, Cho H. Synthesis and biological evaluation of novel thiazolidinedione analogues as 15-hydroxyprostaglandin dehydrogenase inhibitors. J Med Chem. 2011;54(14):5260-4. View Source
